6-Hydroxynicotinaldehyde
CAS No.: 106984-91-2
Cat. No.: VC20834604
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106984-91-2 |
---|---|
Molecular Formula | C6H5NO2 |
Molecular Weight | 123.11 g/mol |
IUPAC Name | 6-oxo-1H-pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) |
Standard InChI Key | BUMAFTGGYPBHHK-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC=C1C=O |
Canonical SMILES | C1=CC(=O)NC=C1C=O |
Introduction
Chemical Structure and Properties
6-Hydroxynicotinaldehyde, with the molecular formula C₆H₅NO₂, is a derivative of nicotinaldehyde featuring a hydroxyl group at the sixth position of the pyridine ring. This structural configuration contributes to its unique chemical properties and reactivity patterns, making it valuable in various synthetic pathways .
Physical Properties
The compound possesses distinct physical characteristics that are important for its handling, storage, and application in laboratory and industrial settings. These properties are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₆H₅NO₂ |
Molecular Weight | 123.109 g/mol |
Physical State | Solid |
Density | 1.3±0.1 g/cm³ |
Melting Point | 216-220°C |
Boiling Point | 377.1±22.0°C at 760 mmHg |
Flash Point | 181.8±22.3°C |
LogP | -0.31 |
Exact Mass | 123.032028 |
Polar Surface Area (PSA) | 50.19000 |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.629 |
Table 1: Physical and Chemical Properties of 6-Hydroxynicotinaldehyde
Nomenclature and Identifiers
6-Hydroxynicotinaldehyde is known by several synonyms in scientific literature and commercial catalogs, reflecting its structural characteristics and relationships to other compounds. The various identifiers are presented in Table 2.
Identifier Type | Value |
---|---|
IUPAC Name | 6-Hydroxynicotinaldehyde |
CAS Number | 106984-91-2 |
Common Synonyms | 6-Hydroxypyridine-3-carboxaldehyde |
5-Formyl-2-hydroxypyridine | |
1,6-Dihydro-6-oxo-3-pyridinecarboxaldehyde | |
2-Hydroxypyridine-5-Carboxaldehyde | |
2-Oxo-1,2-dihydropyridine-5-carboxaldehyde | |
6-Hydroxy-3-pyridinecarboxaldehyde | |
6-Oxo-1,6-dihydro-pyridine-3-carbaldehyde |
Table 2: Nomenclature and Identifiers for 6-Hydroxynicotinaldehyde
Chemical Reactivity and Structure-Activity Relationships
The reactivity of 6-Hydroxynicotinaldehyde is largely dictated by its functional groups: the pyridine nitrogen, the hydroxyl group, and the aldehyde moiety. These functional elements create a molecule with versatile chemistry that can participate in various reactions relevant to organic synthesis and drug development.
Functional Group Reactivity
The aldehyde group in 6-Hydroxynicotinaldehyde makes it particularly valuable in condensation reactions, reductive aminations, and oxidation processes. The hydroxyl group can participate in esterification, etherification, and hydrogen bonding, while the pyridine nitrogen contributes to its basic properties and metal coordination capabilities.
Structural Features
The structural arrangement of functional groups in 6-Hydroxynicotinaldehyde creates a molecule with potential for tautomerism between the hydroxy-pyridine and pyridone forms. This tautomerism influences both the physical properties and the chemical behavior of the compound in different environments and reaction conditions .
Biological Activities and Pharmacological Properties
Research has identified several biological activities associated with 6-Hydroxynicotinaldehyde, suggesting its potential value in pharmaceutical development and biomedical applications.
Receptor Interactions
One of the most significant biological properties of 6-Hydroxynicotinaldehyde is its interaction with the vanilloid receptor 1 (TRPV1). Studies have identified it as a ligand for TRPV1, a non-selective cation channel involved in pain perception, inflammation, and body temperature regulation.
Unlike compounds such as capsaicin that activate TRPV1, 6-Hydroxynicotinaldehyde appears to function as a TRPV1 antagonist. By binding to the receptor, it can block the action of natural and synthetic agonists, thereby inhibiting TRPV1 function. This antagonistic activity suggests potential applications in conditions characterized by TRPV1 overactivation.
Anti-inflammatory and Antioxidant Properties
Research indicates that 6-Hydroxynicotinaldehyde exhibits anti-inflammatory and antioxidant properties. These activities may be related to its ability to modulate specific biological pathways involved in oxidative stress and inflammatory responses. The structural similarities between 6-Hydroxynicotinaldehyde and other biologically active compounds enhance its potential as a lead compound in drug discovery efforts targeting inflammation and oxidative stress-related conditions.
Enzyme Inhibition
Synthesis Methods and Production
Various approaches have been developed for the synthesis of 6-Hydroxynicotinaldehyde and its derivatives, reflecting its importance as a building block in organic synthesis and pharmaceutical development.
Oxidation of 6-Hydroxymethylpyridine Derivatives
One common synthetic route involves the controlled oxidation of appropriate 6-hydroxymethylpyridine derivatives. This approach typically employs mild oxidizing agents to convert the hydroxymethyl group to an aldehyde while preserving the hydroxyl functionality on the pyridine ring .
Reduction of Quaternary Salts
Another approach involves the reduction of quaternary salts with sodium borohydride. This method has been employed in the synthesis of related compounds such as 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, suggesting its potential applicability to the synthesis of 6-Hydroxynicotinaldehyde itself .
Functional Group Transformations
Selective functional group transformations on appropriately substituted pyridine derivatives represent another strategy for accessing 6-Hydroxynicotinaldehyde. These approaches typically involve protecting group strategies and selective deprotection steps to achieve the desired substitution pattern .
Applications in Research and Development
The unique structural and biological properties of 6-Hydroxynicotinaldehyde have led to its application in various fields, from pharmaceutical development to organic synthesis.
Pharmaceutical Intermediates
6-Hydroxynicotinaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its functional groups provide strategic points for structural elaboration, making it valuable in the development of drug candidates targeting various therapeutic areas.
Building Block in Organic Synthesis
The structural features of 6-Hydroxynicotinaldehyde make it a versatile building block in organic synthesis. Its functional groups can be selectively modified to create diverse molecular architectures, contributing to the development of new synthetic methodologies and the preparation of complex target molecules.
Protein Degrader Building Blocks
Recent commercial descriptions identify 6-Hydroxynicotinaldehyde as a component in protein degrader building blocks. This application leverages its structural features to create molecules capable of selectively targeting proteins for degradation, an emerging approach in drug discovery and development .
Analytical Methods for Characterization
Various analytical techniques can be employed for the characterization and quality assessment of 6-Hydroxynicotinaldehyde, ensuring its identity, purity, and structural integrity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about 6-Hydroxynicotinaldehyde. The chemical shifts and coupling patterns in its NMR spectra reflect the electronic environment of each atom, confirming its structural features and purity .
Infrared (IR) spectroscopy offers complementary information about the functional groups present in 6-Hydroxynicotinaldehyde. The characteristic absorption bands for hydroxyl, aldehyde, and pyridine functionalities confirm its chemical identity .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide sensitive methods for assessing the purity of 6-Hydroxynicotinaldehyde samples. When coupled with mass spectrometry (MS), these techniques offer additional confirmatory data on molecular weight and fragmentation patterns .
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